molecular formula C18H19N3OS B7564058 N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-3-phenylpropanamide

N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-3-phenylpropanamide

Cat. No. B7564058
M. Wt: 325.4 g/mol
InChI Key: WWZBVEYHUYIAKI-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-3-phenylpropanamide, also known as BZTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BZTP belongs to the class of benzothiazole derivatives, which have demonstrated a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. In

Mechanism of Action

The exact mechanism of action of N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-3-phenylpropanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and survival. N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-3-phenylpropanamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-3-phenylpropanamide has also been shown to inhibit the Akt/mTOR signaling pathway, which plays a critical role in cell growth and survival.
Biochemical and Physiological Effects
N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-3-phenylpropanamide has been shown to have a wide range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of oxidative stress. N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-3-phenylpropanamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. In addition, N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-3-phenylpropanamide has been shown to modulate various neurotransmitter systems in the brain, including dopamine and acetylcholine, which are involved in the pathogenesis of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-3-phenylpropanamide as a research tool is its potent and selective activity against various disease targets. N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-3-phenylpropanamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one of the limitations of N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-3-phenylpropanamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-3-phenylpropanamide research, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its exact mechanism of action. N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-3-phenylpropanamide has also shown promise as a potential imaging agent for the detection of tumors and other disease targets using positron emission tomography (PET) imaging. Further research in these areas could lead to the development of novel diagnostic and therapeutic agents for various diseases.
Conclusion
In conclusion, N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-3-phenylpropanamide is a promising chemical compound with a wide range of potential therapeutic applications. Its potent and selective activity against various disease targets, combined with its good pharmacokinetic properties, make it an attractive research tool for investigating the mechanisms of various diseases and developing novel diagnostic and therapeutic agents. Further research in this area could lead to significant advances in the treatment of various diseases.

Synthesis Methods

The synthesis of N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-3-phenylpropanamide involves the reaction of 2-aminobenzothiazole with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is purified through recrystallization and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-3-phenylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-3-phenylpropanamide has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-3-phenylpropanamide has also been investigated for its neuroprotective effects in Alzheimer's and Parkinson's disease models, where it has demonstrated the ability to prevent neuronal cell death and reduce oxidative stress.

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c22-17(11-10-14-6-2-1-3-7-14)19-12-13-20-18-21-15-8-4-5-9-16(15)23-18/h1-9H,10-13H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZBVEYHUYIAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCNC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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